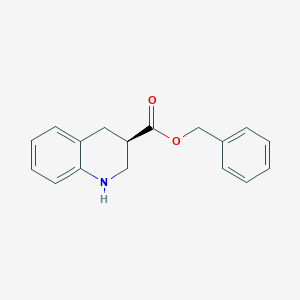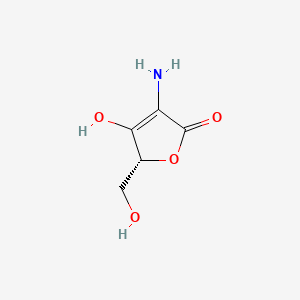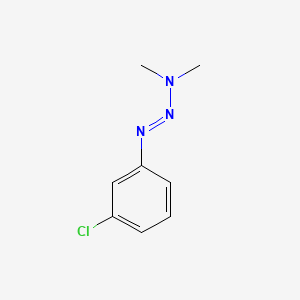
Triazene, 1-(m-chlorophenyl)-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) bonded to an amine group (-NH-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with dimethylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction typically proceeds under cold conditions to ensure the stability of the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-3,3-dimethyltriazene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can yield amines or hydrazines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different substituted triazenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Substituted triazenes with various functional groups.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3,3-dimethyltriazene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3,3-dimethyltriazene involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-3,3-dimethyltriazene
- 1-(3-Bromophenyl)-3,3-dimethyltriazene
- 1-(3-Fluorophenyl)-3,3-dimethyltriazene
Comparison: 1-(3-Chlorophenyl)-3,3-dimethyltriazene is unique due to the presence of the chlorine atom at the meta position of the phenyl ring. This structural feature influences its reactivity and biological activity compared to other similar compounds. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Propiedades
Número CAS |
20241-05-8 |
|---|---|
Fórmula molecular |
C8H10ClN3 |
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Clave InChI |
XJRXTTURVBVZRR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


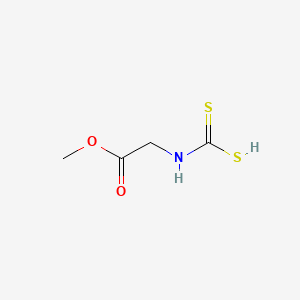
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

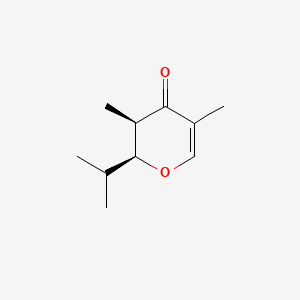
![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
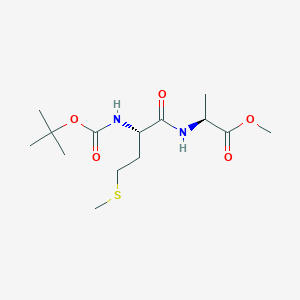
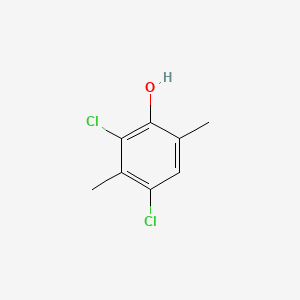
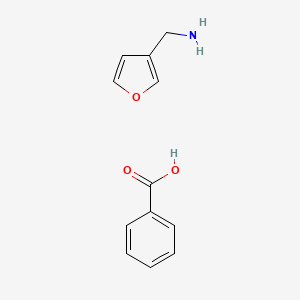
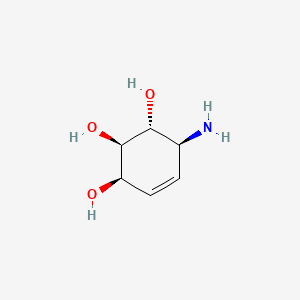
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
